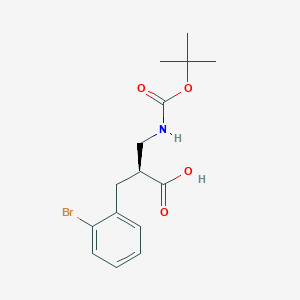
(S)-3-(2-Bromo-phenyl)-2-(tert-butoxycarbonylamino-methyl)-propionic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-(2-Bromo-phenyl)-2-(tert-butoxycarbonylamino-methyl)-propionic acid is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The presence of a bromine atom and a tert-butoxycarbonyl group makes it a versatile intermediate in the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(2-Bromo-phenyl)-2-(tert-butoxycarbonylamino-methyl)-propionic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromo-benzaldehyde and tert-butyl carbamate.
Formation of Intermediate: The first step involves the formation of an intermediate through a condensation reaction between 2-bromo-benzaldehyde and tert-butyl carbamate.
Reduction and Protection: The intermediate is then reduced to form the corresponding alcohol, which is subsequently protected with a tert-butoxycarbonyl group.
Final Product: The protected intermediate undergoes further reactions, including oxidation and amination, to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring might be employed.
Análisis De Reacciones Químicas
Types of Reactions
(S)-3-(2-Bromo-phenyl)-2-(tert-butoxycarbonylamino-methyl)-propionic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while substitution could result in various substituted derivatives.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: As an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: As a building block for more complex molecules.
Biological Studies: Investigating its effects on biological systems and potential therapeutic uses.
Industrial Applications: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action for (S)-3-(2-Bromo-phenyl)-2-(tert-butoxycarbonylamino-methyl)-propionic acid would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparación Con Compuestos Similares
Similar Compounds
- (S)-3-(2-Chloro-phenyl)-2-(tert-butoxycarbonylamino-methyl)-propionic acid
- (S)-3-(2-Fluoro-phenyl)-2-(tert-butoxycarbonylamino-methyl)-propionic acid
- (S)-3-(2-Iodo-phenyl)-2-(tert-butoxycarbonylamino-methyl)-propionic acid
Uniqueness
The uniqueness of (S)-3-(2-Bromo-phenyl)-2-(tert-butoxycarbonylamino-methyl)-propionic acid lies in the presence of the bromine atom, which can participate in unique substitution reactions and influence the compound’s reactivity and biological activity.
Propiedades
Número CAS |
1260592-51-5 |
|---|---|
Fórmula molecular |
C15H20BrNO4 |
Peso molecular |
358.23 g/mol |
Nombre IUPAC |
(2S)-2-[(2-bromophenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C15H20BrNO4/c1-15(2,3)21-14(20)17-9-11(13(18)19)8-10-6-4-5-7-12(10)16/h4-7,11H,8-9H2,1-3H3,(H,17,20)(H,18,19)/t11-/m0/s1 |
Clave InChI |
SQUBOYNYBZABGR-NSHDSACASA-N |
SMILES isomérico |
CC(C)(C)OC(=O)NC[C@H](CC1=CC=CC=C1Br)C(=O)O |
SMILES canónico |
CC(C)(C)OC(=O)NCC(CC1=CC=CC=C1Br)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(4-Chlorobenzoyl)-1,7-bis(4-chlorophenyl)-2-[hydroxy(pyridin-4-yl)methyl]-3,5-di(pyridin-4-yl)heptane-1,7-dione](/img/structure/B13991629.png)
![2-Iodo-6-methylsulfonyloxy-4,8-dioxabicyclo[3.3.0]octane](/img/structure/B13991636.png)
![2-Iodo-6-methylsulfonyloxy-4,8-dioxabicyclo[3.3.0]octane](/img/structure/B13991639.png)
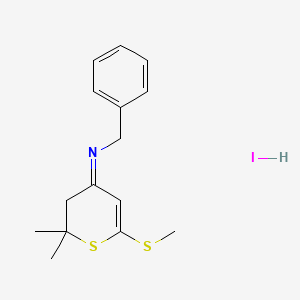
![3-bromo-6-propan-2-yl-5H-pyrrolo[3,4-b]pyridin-7-one](/img/structure/B13991648.png)

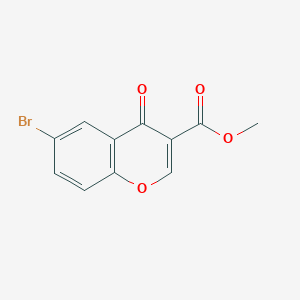

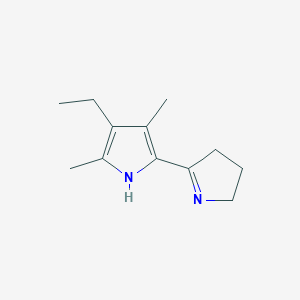

![Ethyl 6-oxo-2-phenyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-3-carboxylate](/img/structure/B13991682.png)
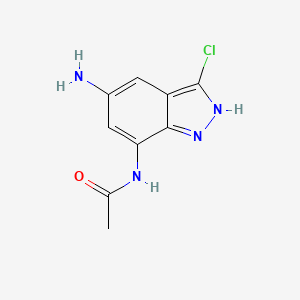
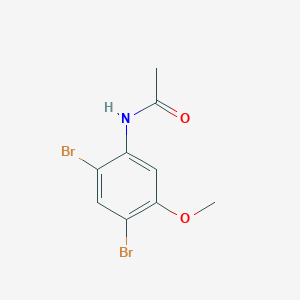
![1-Chloro-4-[1-chloro-2-(phenylsulfonyl)ethyl]benzene](/img/structure/B13991707.png)
